molecular formula C15H13N5OS2 B2932167 4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide CAS No. 1226459-28-4

4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2932167
CAS No.: 1226459-28-4
M. Wt: 343.42
InChI Key: PRVRTRQCNCEFCU-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core fused to a 1,2,3-thiadiazole ring via a carboxamide linkage. The thienopyrazole moiety is a bicyclic heterocycle combining thiophene and pyrazole rings, while the 1,2,3-thiadiazole contributes sulfur and nitrogen atoms, enhancing electronic diversity. The methyl group at position 4 of the thiadiazole and the phenyl substituent on the pyrazole likely influence steric and electronic properties, impacting solubility and target interactions. Synthetic routes for analogous compounds (e.g., thiazole/thiadiazole carboxamides) typically involve coupling activated carboxylates with amines using reagents like EDC/HOBt, as seen in thiazole-5-carboxamide syntheses . The thieno[3,4-c]pyrazole scaffold may be derived from cyclization reactions of hydrazine precursors, as suggested by autotaxin inhibitor syntheses in patent literature .

Properties

IUPAC Name

4-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS2/c1-9-13(23-19-17-9)15(21)16-14-11-7-22-8-12(11)18-20(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVRTRQCNCEFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-phenyl-2H-thieno[3,4-c]pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-1,2,3-thiadiazole-5-amine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference ID
4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide (Target) Thieno[3,4-c]pyrazole + 1,2,3-thiadiazole Methyl (C4), phenyl (pyrazole) Not explicitly reported in evidence
4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thiazole-5-carboxamide Thiazole Pyridinyl (C2), CF3-phenyl (amide) Not reported
N-[2-(dimethylamino)ethyl]-N'-{2-phenyl-thieno[3,4-c]pyrazol-3-yl}ethanediamide Thieno[3,4-c]pyrazole Ethanediamide linker, dimethylaminoethyl Not reported
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-thiadiazin-2-yl)-amide Pyrazole + 1,3,4-thiadiazine Chlorophenyl (thiadiazine), diphenyl (pyrazole) Anticancer (HepG-2 IC50: ~1.6–2.0 µg/mL)
Key Observations:
  • Substituent Diversity : The trifluoromethyl group in enhances lipophilicity, while the ethanediamide linker in introduces conformational flexibility compared to the rigid carboxamide in the target compound .
  • Bioactivity : Thiadiazole derivatives in exhibited potent anticancer activity (IC50 ~1.6–2.0 µg/mL against HepG-2), suggesting that the target compound’s thiadiazole-pyrazole system may similarly interact with cancer targets .

Computational and Crystallographic Studies

  • Software like SHELXL and WinGX () enable precise determination of molecular conformations. For example, the thienopyrazole core’s planarity could be validated via crystallography, while Multiwfn () might analyze electron localization in the thiadiazole ring .

Biological Activity

The compound 4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide (CAS No. 1226459-28-4) is a member of the thienopyrazole and thiadiazole classes, which have been studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thieno[3,4-c]pyrazole core linked to a thiadiazole ring and a carboxamide functional group. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate thioketones or thiosemicarbazides with aromatic aldehydes.
  • Introduction of the Thiadiazole Ring : Reaction with hydrazine derivatives to form the thiadiazole moiety.
  • Carboxamide Formation : Conversion of the corresponding acid or acid chloride to the carboxamide.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of thiadiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The compound demonstrated efficacy against fungal strains such as Candida albicans.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:

  • Inhibition of Cell Proliferation : In vitro studies revealed that the compound induces apoptosis in cancer cells by activating caspase pathways .
  • Mechanism of Action : The compound's mechanism involves the disruption of cell cycle progression and induction of oxidative stress in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This makes it a candidate for treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against E. coli and S. aureus, with results indicating that modifications in the structure significantly enhance antimicrobial activity .
  • Anticancer Evaluation : In a controlled study involving Ehrlich Ascites Carcinoma (EAC) cells, compounds similar to this compound exhibited IC50 values in the low micromolar range .

Summary Table of Biological Activities

Activity TypeEfficacy LevelNotes
AntibacterialModerate to HighEffective against Gram-positive and negative bacteria
AntifungalModerateActive against Candida albicans
AnticancerHighInduces apoptosis in various cancer cell lines
Anti-inflammatorySignificantInhibits pro-inflammatory cytokines

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